molecular formula C16H20O8 B12010444 Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxybenzene-1,3-dicarboxylate CAS No. 6202-45-5

Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxybenzene-1,3-dicarboxylate

Cat. No.: B12010444
CAS No.: 6202-45-5
M. Wt: 340.32 g/mol
InChI Key: GRERUFKPSNDULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate is an organic compound with a complex structure that includes ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate typically involves multi-step organic reactions. One common method includes the esterification of 2,6-dihydroxyisophthalic acid with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy-oxoethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-diketoneisophthalate.

    Reduction: Formation of diethyl 4-(2-ethoxy-2-hydroxyethyl)-2,6-dihydroxyisophthalate.

    Substitution: Formation of diethyl 4-(2-substituted-2-oxoethyl)-2,6-dihydroxyisophthalate derivatives.

Scientific Research Applications

Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate has several applications in scientific research:

Mechanism of Action

The mechanism by which Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxyisophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6202-45-5

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

diethyl 4-(2-ethoxy-2-oxoethyl)-2,6-dihydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C16H20O8/c1-4-22-11(18)8-9-7-10(17)13(16(21)24-6-3)14(19)12(9)15(20)23-5-2/h7,17,19H,4-6,8H2,1-3H3

InChI Key

GRERUFKPSNDULK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1C(=O)OCC)O)C(=O)OCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.